Human Liver Carboxylesterase 1 (hCES1) Inhibition: A 3 nM Ki Defines High-Potency Probe Utility
Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate exhibits potent inhibition of human liver carboxylesterase 1 (hCES1) with a Ki value of 3 nM [1]. This potency is markedly higher than its activity against other esterases; for comparison, its IC50 against porcine liver carboxylesterase is 1.42 µM (1,420 nM), representing an approximately 470-fold lower potency [2]. This stark species and isoform selectivity differentiates it from broad-spectrum esterase inhibitors like bis(4-nitrophenyl) phosphate (BNPP), which inhibits multiple carboxylesterases non-selectively.
| Evidence Dimension | Enzyme inhibition potency (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 3 nM (hCES1) |
| Comparator Or Baseline | IC50 = 1,420 nM (porcine liver carboxylesterase); BNPP inhibits multiple CES isoforms at µM concentrations |
| Quantified Difference | ~470-fold lower potency against porcine CES; high selectivity over MMP2 (IC50 = 1,260 nM, see Evidence Item 2) |
| Conditions | hCES1: o-nitrophenyl acetate substrate, 5 min incubation, spectrophotometric detection. Porcine CES: p-nitrophenyl acetate substrate, 5 min incubation. |
Why This Matters
The 3 nM Ki against hCES1 positions this compound as a high-value chemical probe for dissecting human carboxylesterase 1 function in drug metabolism studies, where species- and isoform-selectivity is critical for translational relevance.
- [1] BindingDB Entry BDBM50350321 (ChEMBL1812856). Affinity Data: Ki = 3 nM for human liver carboxylesterase 1. Retrieved from http://ww.w.bindingdb.org View Source
- [2] BindingDB Entry BDBM50412684 (ChEMBL467451). Affinity Data: IC50 = 1.42E+3 nM for Sus scrofa (pig) liver carboxylesterase. Retrieved from https://bdb99.ucsd.edu View Source
